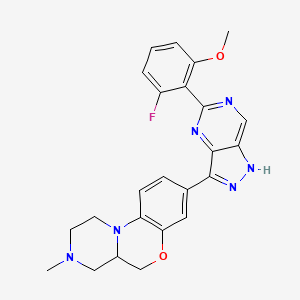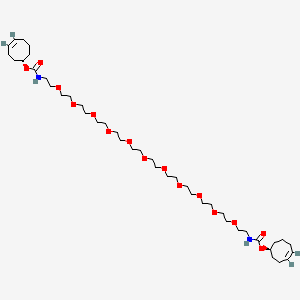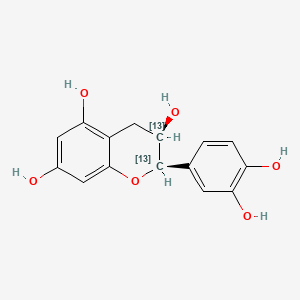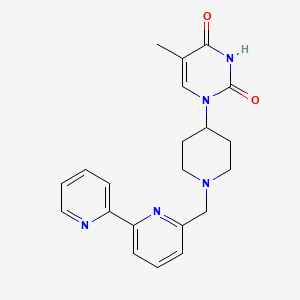
Hpk1-IN-14
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hematopoietic progenitor kinase 1 inhibitor 14 is a small molecule inhibitor targeting hematopoietic progenitor kinase 1, a serine/threonine kinase predominantly expressed in hematopoietic cells. Hematopoietic progenitor kinase 1 plays a crucial role in regulating immune cell signaling, particularly in T cells and dendritic cells. Inhibition of hematopoietic progenitor kinase 1 has shown potential in enhancing anti-tumor immune responses, making hematopoietic progenitor kinase 1 inhibitor 14 a promising candidate for cancer immunotherapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of hematopoietic progenitor kinase 1 inhibitor 14 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe final step involves the coupling of the intermediate with a suitable amine or other nucleophiles under controlled conditions .
Industrial Production Methods
Industrial production of hematopoietic progenitor kinase 1 inhibitor 14 follows similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Advanced techniques like continuous flow chemistry and automated synthesis platforms are often employed to streamline the production process and reduce costs .
化学反应分析
Types of Reactions
Hematopoietic progenitor kinase 1 inhibitor 14 undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, amines, and other functionalized molecules that serve as intermediates or final products in the synthesis of hematopoietic progenitor kinase 1 inhibitor 14 .
科学研究应用
Hematopoietic progenitor kinase 1 inhibitor 14 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of hematopoietic progenitor kinase 1 in various biochemical pathways.
Biology: Employed in research to understand the regulation of immune cell signaling and its impact on immune responses.
Medicine: Investigated as a potential therapeutic agent for cancer immunotherapy, particularly in overcoming resistance to existing treatments.
Industry: Utilized in the development of new drugs targeting hematopoietic progenitor kinase 1 and related pathways
作用机制
Hematopoietic progenitor kinase 1 inhibitor 14 exerts its effects by inhibiting the kinase activity of hematopoietic progenitor kinase 1. This inhibition disrupts the phosphorylation of downstream signaling molecules, such as SH2 domain-containing leukocyte protein of 76 kilodaltons, leading to enhanced T cell activation and proliferation. The compound also affects dendritic cell function, promoting anti-tumor immune responses .
相似化合物的比较
Similar Compounds
Uniqueness of Hematopoietic Progenitor Kinase 1 Inhibitor 14
Hematopoietic progenitor kinase 1 inhibitor 14 stands out due to its high selectivity and potency in inhibiting hematopoietic progenitor kinase 1. Its unique chemical structure allows for effective inhibition of hematopoietic progenitor kinase 1 activity, leading to robust immune responses and potential therapeutic benefits in cancer treatment .
属性
分子式 |
C24H23FN6O2 |
|---|---|
分子量 |
446.5 g/mol |
IUPAC 名称 |
8-[5-(2-fluoro-6-methoxyphenyl)-1H-pyrazolo[4,3-d]pyrimidin-3-yl]-3-methyl-2,4,4a,5-tetrahydro-1H-pyrazino[2,1-c][1,4]benzoxazine |
InChI |
InChI=1S/C24H23FN6O2/c1-30-8-9-31-15(12-30)13-33-20-10-14(6-7-18(20)31)22-23-17(28-29-22)11-26-24(27-23)21-16(25)4-3-5-19(21)32-2/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,28,29) |
InChI 键 |
HHCQGJYRVGMNBT-UHFFFAOYSA-N |
规范 SMILES |
CN1CCN2C(C1)COC3=C2C=CC(=C3)C4=NNC5=CN=C(N=C54)C6=C(C=CC=C6F)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![N-[[3-[4-[(dimethylamino)methyl]phenyl]imidazo[1,2-a]pyridin-6-yl]methyl]-N-methyl-5-[3-methyl-5-(1,3,5-trimethylpyrazol-4-yl)pyridin-2-yl]-1,3,4-oxadiazol-2-amine](/img/structure/B12419499.png)



